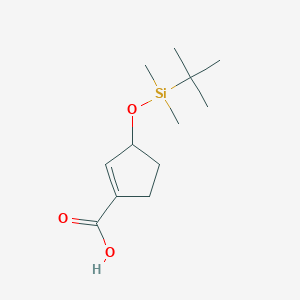3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid
CAS No.:
Cat. No.: VC17505279
Molecular Formula: C12H22O3Si
Molecular Weight: 242.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H22O3Si |
|---|---|
| Molecular Weight | 242.39 g/mol |
| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxycyclopentene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-10-7-6-9(8-10)11(13)14/h8,10H,6-7H2,1-5H3,(H,13,14) |
| Standard InChI Key | BCQAPRRSZLRIJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CCC(=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is C₁₂H₂₀O₃Si, with a molecular weight of 256.37 g/mol . The structure features a five-membered cyclopentene ring substituted at position 1 by a carboxylic acid (–COOH) and at position 3 by a TBS-protected hydroxyl group (–O–Si(CH₃)₂C(CH₃)₃). The silyl ether moiety enhances steric bulk and protects the hydroxyl group during synthetic transformations, while the α,β-unsaturated carboxylic acid introduces reactivity toward conjugate additions and cycloadditions .
Stereoelectronic effects dominate the molecule’s conformation. The cyclopentene ring adopts a non-planar envelope conformation to alleviate torsional strain, with the TBS group occupying a pseudo-equatorial position to minimize steric clashes . Density functional theory (DFT) calculations on analogous systems suggest that the silyl ether’s electron-donating effects stabilize the adjacent alkene, lowering its LUMO energy and enhancing electrophilicity .
Synthetic Methodologies
Ring-Closing Metathesis (RCM)
A key route to functionalized cyclopentenes involves ring-closing metathesis of diene precursors. For example, Fernández et al. demonstrated that D-galactose-derived dienes undergo RCM using Grubbs second-generation catalyst to form polysubstituted cyclopentenes . Adapting this strategy, a hypothetical synthesis of the target compound could begin with a 2-methylenehept-6-ene diene bearing a silyl-protected alcohol and ester. Metathesis would yield the cyclopentene ring, followed by oxidation of the ester to a carboxylic acid (Scheme 1) :
Notably, TEMPO/BAIB-mediated oxidation of aldehydes to carboxylic acids, as reported in galactose-derived systems, could bypass ester intermediates .
Formal [4+1] Cycloaddition
Vale et al. developed a metal-free route to cyclopentenes via photogenerated siloxycarbenes from acyl silanes . Irradiation of a TBS-protected acyl silane generates a nucleophilic carbene, which undergoes [4+1] cycloaddition with electrophilic dienes (e.g., dicyano-2-methylenebut-3-enoates) to form donor–acceptor cyclopropanes. Subsequent vinylcyclopropane–cyclopentene rearrangement yields the target scaffold (Scheme 2) :
This method avoids transition metals and provides access to highly functionalized cyclopentenes with precise stereocontrol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The cyclopentene protons resonate as a multiplet at δ 5.6–6.2 ppm (alkene protons), while the TBS group’s tert-butyl protons appear as a singlet at δ 0.8–1.1 ppm . The carboxylic acid proton (if protonated) shows broad absorption near δ 12 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid appears at δ 170–175 ppm, with the cyclopentene carbons at δ 120–140 ppm (alkene) and δ 30–50 ppm (saturated carbons) .
Infrared (IR) Spectroscopy
Key absorptions include:
-
O–H stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
-
C=O stretch: Sharp peak at 1680–1720 cm⁻¹.
X-ray Crystallography
While no crystal structure of the title compound is reported, analogous TBS-protected cyclopentenes exhibit triclinic or monoclinic packing with intermolecular hydrogen bonding between carboxylic acid groups .
Reactivity and Applications
Synthetic Intermediates
The compound’s orthogonal functionality enables diverse derivatization:
-
Deprotection: Treatment with TBAF cleaves the TBS group, yielding 3-hydroxycyclopent-1-ene-1-carboxylic acid, a precursor to bioactive molecules .
-
Conjugate Addition: The α,β-unsaturated acid undergoes Michael additions with nucleophiles (e.g., amines, thiols) to form cyclopentane derivatives .
Pharmaceutical Relevance
Cyclopentene-based scaffolds are prevalent in antiviral and anti-inflammatory agents. For instance, carbocyclic nucleoside analogs derived from similar structures inhibit viral polymerases . The TBS group’s stability under acidic conditions makes the compound a candidate for prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume